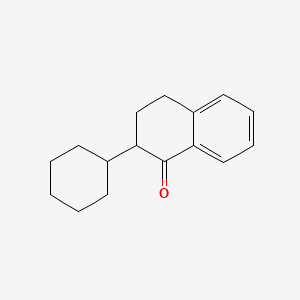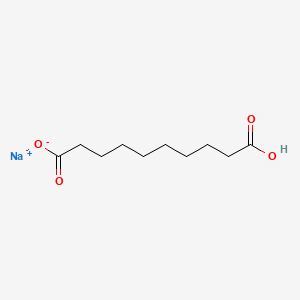
Disperse Yellow 76
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disperse Yellow 76 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. These dyes are characterized by their low water solubility and non-ionic nature, making them suitable for hydrophobic fibers. Disperse Yellow 76 is known for its vibrant yellow color and is widely used in the textile industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 76 typically involves the coupling of diazonium salts with aromatic compounds. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component under controlled pH and temperature conditions. The reaction is usually carried out in an aqueous medium with the aid of dispersing agents to ensure uniform particle size and distribution.
Industrial Production Methods: In industrial settings, the production of Disperse Yellow 76 involves large-scale batch or continuous processes. The dye is synthesized in reactors where precise control of temperature, pH, and reaction time is maintained. After synthesis, the dye is filtered, washed, and dried to obtain a fine powder. Dispersing agents are added to the dye powder to enhance its solubility and stability during the dyeing process.
Analyse Chemischer Reaktionen
Types of Reactions: Disperse Yellow 76 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye molecule.
Reduction Products: Aromatic amines and other reduced forms of the dye.
Substitution Products: Modified dye molecules with different functional groups.
Wissenschaftliche Forschungsanwendungen
Disperse Yellow 76 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
Wirkmechanismus
The mechanism of action of Disperse Yellow 76 involves its interaction with the hydrophobic regions of synthetic fibers. The dye molecules penetrate the fiber matrix and are held in place by van der Waals forces and dipole interactions. The dyeing process is facilitated by the use of dispersing agents and high temperatures, which increase the mobility of the dye molecules and enhance their uptake by the fibers.
Vergleich Mit ähnlichen Verbindungen
Disperse Yellow 76 can be compared with other similar disperse dyes, such as:
Disperse Yellow 42: Another yellow disperse dye with similar applications but different chemical structure.
Disperse Yellow 86: Known for its excellent lightfastness and washfastness properties.
Disperse Yellow 184: A fluorescent yellow dye used for high-visibility applications.
Uniqueness: Disperse Yellow 76 is unique due to its specific shade of yellow, good dyeing properties, and compatibility with various synthetic fibers. Its chemical structure allows for efficient penetration and retention within the fiber matrix, making it a preferred choice for many industrial applications.
Eigenschaften
CAS-Nummer |
12217-97-9 |
|---|---|
Molekularformel |
C25H21N5O5S |
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
4-[4-[(4-hydroxy-3-methylphenyl)diazenyl]anilino]-3-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C25H21N5O5S/c1-17-15-21(11-14-25(17)31)28-27-19-9-7-18(8-10-19)26-23-13-12-22(16-24(23)30(32)33)36(34,35)29-20-5-3-2-4-6-20/h2-16,26,29,31H,1H3 |
InChI-Schlüssel |
CPDOVHIJHLISCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NNC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4)[N+](=O)[O-])C=CC1=O |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4)[N+](=O)[O-])O |
Synonyme |
Disperse Yellow 76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


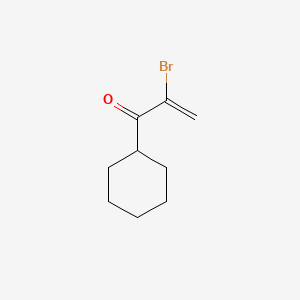
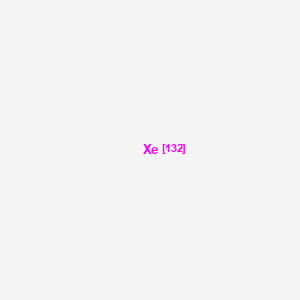
![4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B577003.png)
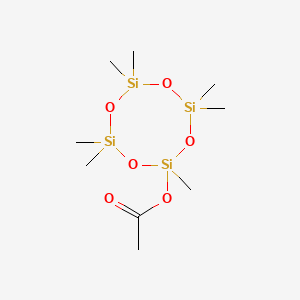
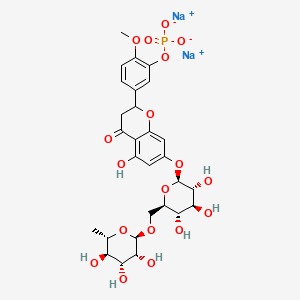
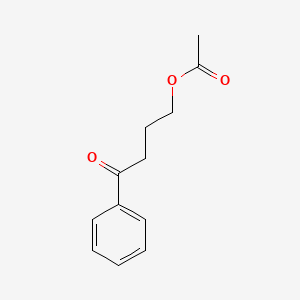
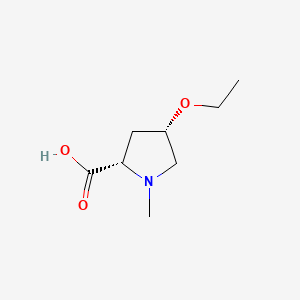
![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)
